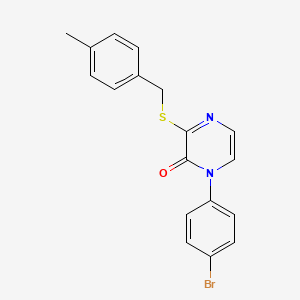

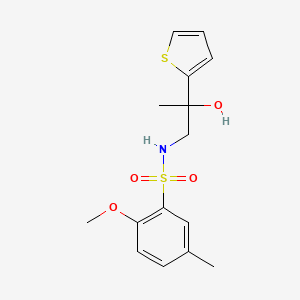

![molecular formula C15H13F3N2O2 B2418081 8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1325306-20-4](/img/structure/B2418081.png)

8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” belongs to the class of organic compounds known as naphthyridines . Naphthyridines are compounds containing a naphthyridine moiety, which is a two ring system made up of two benzene rings linearly fused to a pyridine ring.

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would largely depend on the conditions and reagents present. The trifluoroacetyl group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroacetyl group is quite polar, which could impact the compound’s solubility in various solvents .Applications De Recherche Scientifique

1. Synthesis and Chemical Transformation

The compound and its derivatives are instrumental in various synthesis processes. For instance, they are used in one-pot synthesis methods for creating dibenzo[b,h][1,6]naphthyridines, which display potent fluorescence and the ability to intercalate into double-stranded DNA, hinting at applications in biochemistry and molecular biology (Okuma et al., 2014). They also play a role in the synthesis of 10-alkylamino-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines (Khaldeeva & Konshin, 1976) and undergo transformations under the action of dimethyl acetylene dicarboxylate (Voskressensky et al., 2005).

2. Biological Applications and Potential Therapeutic Uses

The derivatives of the compound have shown promise in biological applications. For example, certain derivatives have been identified as inhibitors of monoamine oxidase B (MAO B), a potential target for neurodegenerative diseases (Kulikova et al., 2023). Others have been evaluated for their topoisomerase-I targeting activity and cytotoxicity, showing potent anticancer properties (Singh et al., 2003). The compound's derivatives have also been studied for their cholinesterase inhibitory activity and neuroprotective profile, indicating potential for Alzheimer's disease treatment (de los Ríos et al., 2010).

3. Synthetic and Medicinal Chemistry

The compound's derivatives are extensively used in synthetic and medicinal chemistry. They are crucial in various synthetic routes, such as the synthesis of novel 1,8-naphthyridine derivatives (Lorrio et al., 2013), and in the development of novel derivatives with potential as scaffolds for drug discovery (Deady & Rogers, 2006). They also contribute to the design and synthesis of compounds with antimicrobial activities (Bhambi et al., 2009).

Propriétés

IUPAC Name |

8-methyl-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-8-2-3-11-9(6-8)13(21)10-7-20(5-4-12(10)19-11)14(22)15(16,17)18/h2-3,6H,4-5,7H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHXIIGOLHXJOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

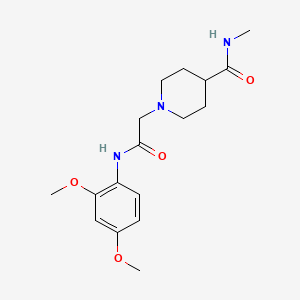

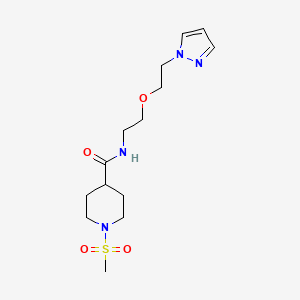

![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)

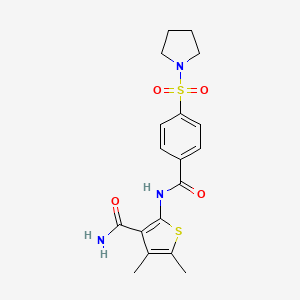

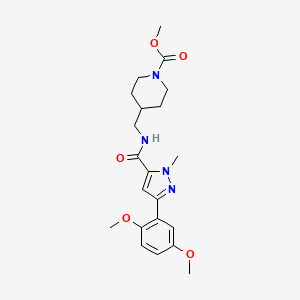

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)

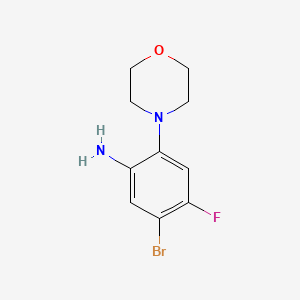

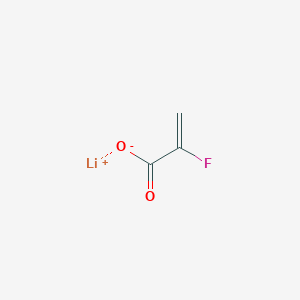

![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)

![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)

![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)